molecular formula C9H12N2O2S B2757801 Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-17-6

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2757801
CAS No.: 126534-17-6
M. Wt: 212.27
InChI Key: WRPOUBFNFBYEOF-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may require the use of strong nucleophiles like amines or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Carboxylic acids or substituted thiazoles.

Scientific Research Applications

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules. The cyclopropylamino group may also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used as an intermediate in organic synthesis.

    Benzothiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-14-9(11-7)10-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPOUBFNFBYEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction described in Preparation 26 was repeated, except that a mixture comprising 2.28 g of cyclopropylamine, 5.0 g of ethyl 2-bromothiazole-4-carboxylate and 20 ml of toluene was heated at 100°-110 ° C. for 16 hours in a sealed tube, giving the title compound as a pale yellow oil.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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